Tomopenem

准备方法

合成路线和反应条件

托莫昔芬的合成涉及多个步骤,从核心β-内酰胺结构开始反应条件通常涉及使用强碱和保护基,以确保中间体的稳定性 .

工业生产方法

托莫昔芬的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统以确保高产率和纯度。 该工艺旨在最大程度地减少浪费并降低生产成本 .

化学反应分析

反应类型

托莫昔芬经历了几种类型的化学反应,包括:

氧化: 托莫昔芬可以被氧化形成亚砜和砜。

还原: 还原反应可以将亚砜转化回硫醚。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

形成的主要产物

科学研究应用

Tomopenem, formerly known as RO4908463/CS-023, is an injectable 2-substituted 1-β-methyl carbapenem antibiotic that has demonstrated in vitro and in vivo activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella spp .

Mechanism of Action: this compound binds with high affinity to penicillin-binding proteins (PBP1, PBP2, and PBP4) in Staphylococcus aureus .

Antimicrobial Activity:

- This compound exhibits potent in vitro activity against MRSA, with MIC50 and MIC90 values of 2 and 4 to 16 mg/liter, respectively . These values are lower than those of imipenem and meropenem for MRSA .

- It retains in vitro potency against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella spp., as well as Pseudomonas aeruginosa .

- This compound has demonstrated activity against imipenem-resistant and meropenem-resistant strains of P. aeruginosa .

Pharmacodynamic Effects:

- Staphylococcus aureus is rapidly cleared in vitro following exposure to this compound .

- In vitro studies indicate that the risk of resistance to this compound is low when the T>MIC (time above minimum inhibitory concentration) is greater than 30% .

Preclinical Studies:

作用机制

托莫昔芬通过抑制细菌细胞壁合成发挥作用。它与青霉素结合蛋白 (PBP) 结合,青霉素结合蛋白对于细菌细胞壁中肽聚糖链的交联至关重要。这会导致细胞壁减弱并最终导致细胞裂解。 分子靶标包括革兰氏阳性和革兰氏阴性细菌中的 PBP .

相似化合物的比较

类似化合物

- 美罗培南

- 亚胺培南

- 厄他培南

- 多利培南

比较

托莫昔芬与其他碳青霉烯类相比,其独特之处在于其更长的半衰期,这使得给药频率更低。 它还对耐药病原体具有改善的活性,使其成为抗生素库中的宝贵补充 .

生物活性

Tomopenem, also known as CS-023, is a novel carbapenem antibiotic that exhibits broad-spectrum antibacterial activity against a variety of pathogens, particularly those resistant to other antibiotics. Its efficacy has been studied extensively in vitro and in vivo, demonstrating significant potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, among others. This article delves into the biological activity of this compound, supported by data tables and research findings.

In Vitro Activity

This compound has shown potent in vitro activity against various strains of bacteria. Notably, it exhibits lower minimum inhibitory concentrations (MICs) compared to other carbapenems such as imipenem and meropenem.

| Pathogen | MIC (μg/ml) | Comparison with Imipenem | Comparison with Meropenem |

|---|---|---|---|

| MRSA | 4 - 8 | 2-4 fold lower | 2-8 fold lower |

| P. aeruginosa | 4 - 8 | 4 fold lower | Equal or lower |

This compound's MIC values indicate its strong antibacterial properties against resistant strains, making it a valuable option in clinical settings where resistance is prevalent .

This compound's antibacterial activity is primarily attributed to its high affinity for penicillin-binding protein (PBP) 2a, which is crucial for bacterial cell wall synthesis. This affinity allows this compound to effectively inhibit the growth of MRSA and various mutants of P. aeruginosa, including those with resistance mechanisms such as overproduction of β-lactamases and efflux pumps .

Animal Models

Research utilizing murine models has demonstrated the efficacy of this compound in treating infections. In one study, this compound was administered to neutropenic mice infected with clinical isolates of MRSA and P. aeruginosa. The results indicated that this compound significantly reduced bacterial counts compared to control groups.

Case Study: Neutropenic Murine Model

-

Dosing Regimens:

- 750 mg TID

- 1500 mg TID

- Results:

Pharmacokinetics

This compound has a longer half-life compared to other carbapenems, which enhances its potential for clinical efficacy. The pharmacokinetic profile indicates that its half-life is approximately twice that of imipenem and meropenem, allowing for sustained antibacterial activity over time .

| Parameter | This compound | Imipenem | Meropenem |

|---|---|---|---|

| Half-life (hours) | ~2.23 | ~1.0 | ~1.0 |

| Volume of distribution (L) | Unchanged | Unchanged | Unchanged |

Clinical Implications

The promising results from both in vitro and in vivo studies suggest that this compound could be an effective treatment option for serious infections caused by resistant bacteria. Its ability to maintain efficacy against strains with high MICs positions it as a critical agent in the fight against antibiotic resistance.

Potential Applications

- Treatment of nosocomial infections

- Management of complicated skin and soft tissue infections

- Therapy for pneumonia caused by resistant organisms

属性

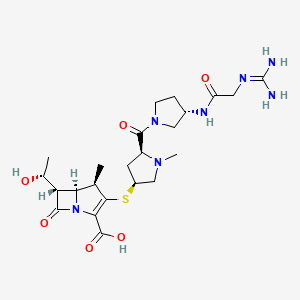

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[(3S)-3-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDAXBWZURNCHS-GPODMPQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CC[C@@H](C4)NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873384 | |

| Record name | Tomopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222400-20-6 | |

| Record name | Tomopenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222400-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomopenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222400206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMOPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1654W9611T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tomopenem exert its antibacterial effect?

A: this compound, a β-lactam antibiotic of the carbapenem class, acts by inhibiting bacterial cell wall biosynthesis. [, , ] It exhibits a high affinity for penicillin-binding proteins (PBPs), specifically PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), PBP2 in Escherichia coli, and both PBP2 and PBP3 in Pseudomonas aeruginosa. [, ] These PBPs are essential for peptidoglycan cross-linking, a crucial step in cell wall formation. By binding to these targets, this compound disrupts cell wall integrity, ultimately leading to bacterial cell death. []

Q2: Can you elaborate on the structural characteristics of this compound, including its molecular formula and weight?

A2: Unfortunately, the provided research papers do not disclose the exact molecular formula, weight, or spectroscopic data for this compound.

Q3: What is the significance of this compound's pharmacokinetic properties, particularly its half-life?

A: this compound demonstrates a longer half-life compared to other carbapenems such as imipenem and meropenem. [] This extended half-life allows for less frequent dosing, potentially improving patient compliance. Studies have shown that a dosage of 750 mg three times a day (TID) achieves effective concentrations against P. aeruginosa and MRSA strains with minimum inhibitory concentrations (MICs) of ≤8 μg/ml. [] Increasing the dosage to 1,500 mg TID broadens the coverage to strains with MICs of ≤16 μg/ml. []

Q4: How does renal impairment affect this compound's pharmacokinetics?

A: Studies have shown that renal impairment significantly impacts the pharmacokinetics of both this compound and its major metabolite. [] As renal function decreases, the area under the curve (AUC) for this compound increases, indicating reduced clearance. [] This highlights the importance of dosage adjustments for patients with impaired renal function to avoid potential toxicity.

Q5: What is the primary pharmacodynamic parameter driving this compound's efficacy?

A: this compound's efficacy is primarily driven by the time above the MIC (T>MIC). [, ] Research utilizing a neutropenic murine thigh infection model demonstrated a strong correlation between the percentage of time that free, unbound drug concentrations exceeded the MIC (f%TMIC) and bacterial killing for both P. aeruginosa and MRSA. []

Q6: What are the reported in vivo efficacy findings for this compound?

A: this compound has demonstrated efficacy in various in vivo models. In a murine model of chronic P. aeruginosa airway infection, this compound significantly reduced bacterial load in the lungs compared to controls. [] Additionally, human-simulated exposures of this compound in a neutropenic murine thigh infection model showed bactericidal or bacteriostatic effects against a range of clinical isolates of P. aeruginosa and MRSA. [] These findings suggest promising therapeutic potential for this compound in treating infections caused by these pathogens.

Q7: Has any resistance to this compound been observed?

A: While this compound shows promise against challenging pathogens, emergence of resistance has been observed in in vitro studies, particularly at lower T>MIC exposures. [] This emphasizes the importance of further research to understand the mechanisms of resistance and to develop strategies to mitigate its development.

Q8: How does the activity of this compound compare to existing carbapenems like Meropenem?

A: this compound demonstrates similar pharmacodynamic characteristics to Meropenem against P. aeruginosa. [] Notably, this compound exhibits greater potency than imipenem and meropenem against methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa clinical isolates. [] This enhanced activity is attributed to its higher affinity for PBP2a in MRSA and its effectiveness against various P. aeruginosa mutants with resistance mechanisms such as efflux pump overexpression and β-lactamase production. []

Q9: What are the implications of this compound's activity against drug-resistant P. aeruginosa mutants?

A: this compound exhibits promising activity against P. aeruginosa mutants with various resistance mechanisms, including overexpression of efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN) and production of AmpC β-lactamase. [] This suggests its potential as a valuable therapeutic option for treating infections caused by multidrug-resistant P. aeruginosa, which pose a significant threat to public health.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。